2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide 2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 335219-35-7
VCID: VC16122859
InChI: InChI=1S/C23H20N4O2S/c1-29-20-15-9-8-14-19(20)22-25-26-23(27(22)18-12-6-3-7-13-18)30-16-21(28)24-17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,24,28)
SMILES:
Molecular Formula: C23H20N4O2S
Molecular Weight: 416.5 g/mol

2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

CAS No.: 335219-35-7

Cat. No.: VC16122859

Molecular Formula: C23H20N4O2S

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide - 335219-35-7

Specification

CAS No. 335219-35-7
Molecular Formula C23H20N4O2S
Molecular Weight 416.5 g/mol
IUPAC Name 2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Standard InChI InChI=1S/C23H20N4O2S/c1-29-20-15-9-8-14-19(20)22-25-26-23(27(22)18-12-6-3-7-13-18)30-16-21(28)24-17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,24,28)
Standard InChI Key AADTWPWZMZZLQE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4

Introduction

2-((5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound with a molecular formula of C23H20N4O2S. This compound features a 1,2,4-triazole ring, which is a common motif in many biologically active molecules, known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Structural Information

The structural details of this compound are as follows:

  • Molecular Formula: C23H20N4O2S

  • SMILES: COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4

  • InChI: InChI=1S/C23H20N4O2S/c1-29-20-15-9-8-14-19(20)22-25-26-23(27(22)18-12-6-3-7-13-18)30-16-21(28)24-17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,24,28)

  • InChIKey: AADTWPWZMZZLQE-UHFFFAOYSA-N

Predicted Collision Cross Section (CCS) Data

The predicted collision cross section (CCS) values for this compound under different ionization conditions are summarized in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+417.13798197.3
[M+Na]+439.11992212.7
[M+NH4]+434.16452204.2
[M+K]+455.09386203.9
[M-H]-415.12342204.6
[M+Na-2H]-437.10537208.8
[M]+416.13015202.1
[M]-416.13125202.1

Synthesis and Potential Biological Activities

While specific synthesis details for this compound are not readily available, compounds with similar structures often involve multi-step reactions involving the formation of the triazole ring followed by substitution reactions to introduce the phenyl and methoxyphenyl groups. The biological activities of such compounds can vary widely, but they are often explored for their potential as antimicrobial, anticancer, or anti-inflammatory agents due to the presence of the 1,2,4-triazole moiety .

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